molecular formula C19H23NO4 B602283 Esreboxetine Metabolite B CAS No. 140431-51-2

Esreboxetine Metabolite B

Cat. No.: B602283
CAS No.: 140431-51-2
M. Wt: 329.40
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A metabolite of Esreboxetine. Esreboxetine is a selective norepinephrine reuptake inhibitor for the treatment of neuropathic pain and fibromyalgia but failed to show significant benefit over currently available medications and was discontinued.

Scientific Research Applications

Fibromyalgia Management

Esreboxetine, a highly selective norepinephrine reuptake inhibitor, has been reported to significantly improve symptoms in patients with fibromyalgia. Clinical trials showed notable reductions in pain scores and improvements in fatigue, patient function, and health-related quality of life compared to placebo. Esreboxetine's efficacy in fibromyalgia management highlights its potential therapeutic applications in treating chronic pain conditions (Arnold, Chatamra, Hirsch, & Stoker, 2010) (Arnold, Hirsch, Sanders, Ellis, & Hughes, 2012).

Metabolomic Profiling and Pathways Analysis

Research involving metabolomic profiling and pathways analysis of biological data sets, such as studies on Jujuboside B (JuB) for insomnia, provides insight into the potential applications of esreboxetine metabolite B. This includes understanding its effects on specific biochemical pathways and metabolites, which could inform therapeutic targets and drug discovery (Wang, Yang, Sun, & Zhang, 2012).

Predicting Antidepressant Outcomes

Metabolomics, examining plasma metabolites, has been utilized to explore molecular pathways underlying symptoms of depression and predicting depression recovery. This approach could potentially be applied to study this compound's impact on depression and its therapeutic effectiveness (Czysz et al., 2019).

Urethral Pressure Reflectometry for Stress Urinary Incontinence

Studies have shown that esreboxetine can significantly influence urethral closure function, making it a relevant area of study for stress urinary incontinence treatment. Urethral pressure reflectometry has been used to evaluate the pharmacological effects of esreboxetine on the urethra, highlighting its potential application in urological conditions (Klarskov et al., 2010).

Narcolepsy Treatment

Reboxetine has shown potential stimulant and anticataplectic effects in patients with narcolepsy. Its impact on daytime sleepiness and cataplexy symptoms underlines its possible application in managing sleep disorders (Larrosa et al., 2001).

Properties

CAS No.

140431-51-2

Molecular Formula

C19H23NO4

Molecular Weight

329.40

Appearance

White Solid

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

3-​ethoxy-​4-​(2-​morpholinylphenylmet​hoxy)​- Phenol; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.